molecular formula C10H12BrNO B1278140 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 136545-05-6

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1278140
CAS No.: 136545-05-6
M. Wt: 242.11 g/mol
InChI Key: WIQSBEQGGVTZRW-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound with the molecular formula C10H12BrNO. It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Comparison: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSBEQGGVTZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444427
Record name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136545-05-6
Record name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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